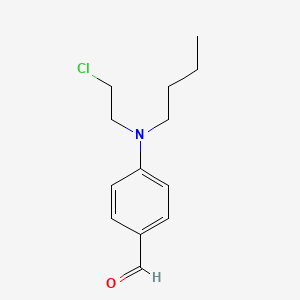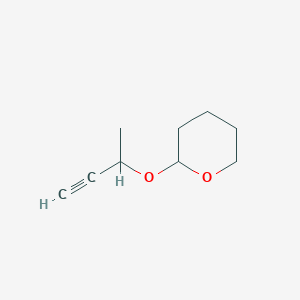
2-(3-Butyn-2-yloxy)tetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Butyn-2-yloxy)tetrahydropyran is an organic compound that features a tetrahydropyranyl (THP) group attached to a butyne moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of butyn-1-ol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Butyn-2-yloxy)tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The THP group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate the substitution of the THP group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various functionalized derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-(3-Butyn-2-yloxy)tetrahydropyran has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols in multi-step organic synthesis.
Materials Science: Incorporated into polymers to modify their properties, such as solubility and thermal stability.
Biology and Medicine: Potential use in drug development as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Butyn-2-yloxy)tetrahydropyran involves the reactivity of the THP group and the alkyne moiety. The THP group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The alkyne moiety can undergo various reactions, such as cycloaddition and coupling reactions, to form more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Tetrahydropyranyloxy)styrene
- 3-Methyl-3-(2-tetrahydropyranyloxy)-1-propyne
- 3-Phenyl-3-(2-tetrahydropyranyloxy)-1-propyne
Uniqueness
2-(3-Butyn-2-yloxy)tetrahydropyran is unique due to its combination of the THP protecting group and the alkyne moiety. This combination allows for versatile reactivity and protection in synthetic applications, making it a valuable compound in organic chemistry and materials science .
Propriétés
Numéro CAS |
57188-99-5 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-but-3-yn-2-yloxyoxane |
InChI |
InChI=1S/C9H14O2/c1-3-8(2)11-9-6-4-5-7-10-9/h1,8-9H,4-7H2,2H3 |
Clé InChI |
NCRMIONWUHXVIT-UHFFFAOYSA-N |
SMILES |
CC(C#C)OC1CCCCO1 |
SMILES canonique |
CC(C#C)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol](/img/structure/B1618643.png)
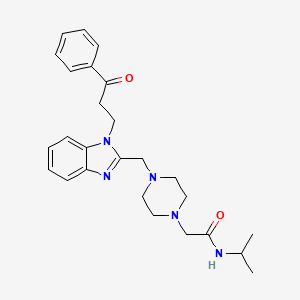

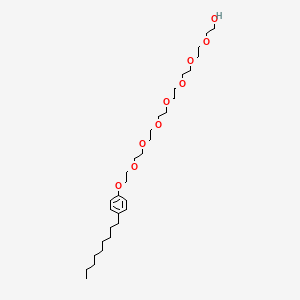
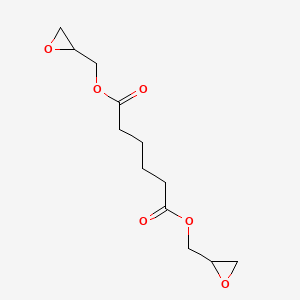
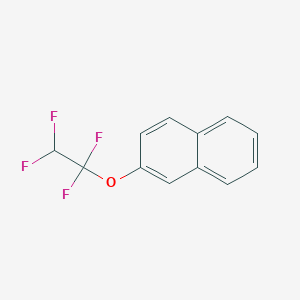
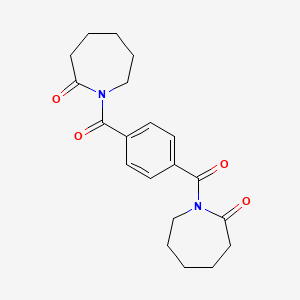

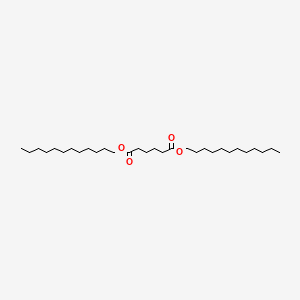
![2,2'-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE]](/img/structure/B1618658.png)
![Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-](/img/structure/B1618660.png)
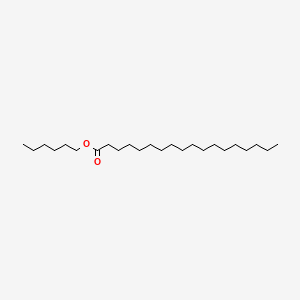
![1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl-](/img/structure/B1618662.png)
